Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
CAS No.: 1947316-45-1
Cat. No.: VC4250740
Molecular Formula: C14H23NO3
Molecular Weight: 253.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1947316-45-1 |
|---|---|
| Molecular Formula | C14H23NO3 |
| Molecular Weight | 253.342 |
| IUPAC Name | tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 |
| Standard InChI Key | NQQWKZUZIHUCFX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, reflects its three primary structural components:
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A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom.
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A tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability during reactions .
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A 3-oxocyclopentyl substituent, a cyclopentane ring with a ketone functional group at the third position .
The stereochemistry of the molecule is critical for its reactivity and biological interactions. The 3-oxocyclopentyl group introduces a ketone at a specific position, influencing the compound’s conformational flexibility and electronic properties . The SMILES string CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 and InChI key NQQWKZUZIHUCFX-UHFFFAOYSA-N provide precise representations of its connectivity and stereoisomerism .
Table 1: Physicochemical Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves multi-step procedures:
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Formation of the Pyrrolidine Core: Pyrrolidine derivatives are often synthesized via cyclization reactions. For example, reductive amination of γ-keto esters or ring-closing metathesis (RCM) of dienes can yield the pyrrolidine scaffold .
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Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, protecting the amine functionality .
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Attachment of the 3-Oxocyclopentyl Moiety: A nucleophilic substitution or Michael addition reaction links the cyclopentanone derivative to the pyrrolidine ring. For instance, the pyrrolidine nitrogen may attack a carbonyl carbon in cyclopentanone, followed by oxidation to stabilize the ketone .
Key Reaction Steps
A representative synthesis involves:
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Reacting tert-butyl pyrrolidine-1-carboxylate with 3-bromocyclopentanone in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.
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Purification via column chromatography to isolate the product .
Mechanistic Insights
The alkylation step proceeds through an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile, displacing the bromide ion from 3-bromocyclopentanone. The Boc group remains intact due to its stability under basic conditions . Subsequent oxidation steps, if required, employ agents like Jones reagent or pyridinium chlorochromate (PCC) to form the ketone .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a precursor in the synthesis of bioactive molecules. Pyrrolidine derivatives are prominent in drug discovery due to their:
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Conformational rigidity, which enhances binding affinity to biological targets.
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Versatility, allowing modifications at multiple positions for structure-activity relationship (SAR) studies .
For example, it has been utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors, where the pyrrolidine ring interacts with the enzyme’s active site, and the 3-oxocyclopentyl group modulates solubility and pharmacokinetics .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously. |
| H335: Respiratory risk | P271: Use in well-ventilated areas. |
Comparative Analysis with Structural Analogs
Positional Isomerism
The 3-oxocyclopentyl substituent distinguishes this compound from analogs like tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS 2703780-32-7) . The ketone’s position influences:
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Reactivity: 3-Oxo derivatives undergo slower keto-enol tautomerization compared to 2-oxo isomers.
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Biological activity: The spatial arrangement affects binding to enzymatic pockets .
Functional Group Variations
Replacing the Boc group with acetyl or benzyl groups alters solubility and deprotection kinetics. For instance, acetylated analogs are more lipophilic but less stable under acidic conditions .
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